molecular formula C8H17N3 B3170046 1-(Pyrrolidin-3-yl)piperazine CAS No. 939793-68-7

1-(Pyrrolidin-3-yl)piperazine

Cat. No.: B3170046
CAS No.: 939793-68-7
M. Wt: 155.24 g/mol
InChI Key: USVCMXLIEXLLBB-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental components in the field of medicinal chemistry. nih.gov An analysis of FDA-approved drugs reveals that a substantial majority, approximately 85%, contain one or more nitrogen atoms, with 75-80% of the top 200 brand-name drugs featuring nitrogen heterocycles. ou.edu Their prevalence is attributed to their ability to form crucial interactions, such as hydrogen bonds, with biological targets like proteins and nucleic acids. rsc.org These interactions are vital for the efficacy of many drugs. rsc.org The structural diversity and stability of nitrogen heterocycles make them versatile building blocks in the creation of new therapeutic agents. nih.govmsesupplies.com

Overview of Pyrrolidine (B122466) Moiety in Pharmaceutical Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prominent feature in numerous natural products and FDA-approved drugs. nih.govtandfonline.com It is the most common five-membered non-aromatic nitrogen heterocycle found in approved medications, appearing in 37 such drugs. nih.gov The significance of the pyrrolidine scaffold lies in its unique physicochemical properties, including its basicity, hydrophilicity, and structural rigidity. tandfonline.combohrium.com

Overview of Piperazine (B1678402) Moiety in Pharmaceutical Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is another "privileged structure" in drug discovery. nih.govtandfonline.com This moiety is a key component in a wide range of pharmacologically active compounds, including those with anticancer, antidepressant, and antimicrobial properties. researchgate.netresearchgate.net

The two nitrogen atoms of the piperazine ring can significantly improve the pharmacokinetic properties of drug candidates, particularly their water solubility, which is crucial for bioavailability. nih.govtandfonline.com The piperazine ring often acts as a linker between different parts of a drug scaffold, helping to arrange pharmacophoric groups in the correct orientation for optimal interaction with their target. researchgate.netnih.gov Its flexible nature and ability to form hydrogen bonds contribute to its widespread use in drug design. researchgate.net

Rationale for Combining Pyrrolidine and Piperazine Moieties in Compound Design

The combination of the pyrrolidine and piperazine moieties into the single scaffold of 1-(Pyrrolidin-3-yl)piperazine is a strategic approach in medicinal chemistry. This molecular hybridization aims to harness the advantageous properties of both heterocycles to create compounds with enhanced therapeutic potential. frontiersin.org

This integrated scaffold offers several benefits:

Multi-target Interaction: The distinct structural features of both rings can allow the resulting molecule to interact with multiple biological targets or different sites on a single target.

Improved Pharmacokinetics: The basic nitrogen atoms of both the pyrrolidine and piperazine rings can be fine-tuned to optimize a molecule's solubility, absorption, and distribution in the body.

Structural Rigidity and Flexibility: The rigid pyrrolidine ring combined with the more flexible piperazine ring provides a unique conformational profile that can be tailored for specific receptor binding.

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications, including as neurokinin antagonists and for their activity on serotonin (B10506) and dopamine (B1211576) receptors. google.comnih.gov For instance, certain derivatives have shown high affinity for the 5-HT1A receptor, a key target in the treatment of depression and anxiety. nih.gov Other studies have explored these compounds as potential inhibitors of inflammatory caspases, which are implicated in autoimmune diseases. nih.gov

Detailed Research Findings

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following table summarizes some of the key research findings:

Derivative ClassTarget/ActivityTherapeutic Potential
Substituted 1-piperidin-4-yl-4-pyrrolidin-3-yl-piperazinesNeurokinin NK1 antagonistNeurological disorders google.com
4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones5-HT1A and D2 receptor affinity, serotonin transporter inhibitionDepression, Schizophrenia nih.govresearchgate.net
4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidinesInflammatory caspase inhibitors (caspase-1, -4, -5)Autoimmune and inflammatory diseases nih.gov
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-oneNon-selective α-adrenoceptor antagonistMetabolic disorders nih.gov
Aryl piperazine and pyrrolidine derivativesAntimalarial activity (Plasmodium falciparum)Malaria researchgate.net

These findings underscore the potential of the this compound core in the development of new medicines for a wide spectrum of diseases. The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological properties to achieve desired therapeutic effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVCMXLIEXLLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655210
Record name 1-(Pyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939793-68-7
Record name 1-(Pyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyrrolidin 3 Yl Piperazine and Its Derivatives

Stereoselective Synthesis Approaches to Pyrrolidine-Piperazine Hybrid Compounds

Achieving stereochemical control is paramount in the synthesis of complex molecules like 1-(pyrrolidin-3-yl)piperazine, as different stereoisomers can exhibit vastly different biological activities. Synthetic strategies often focus on establishing the desired chirality at the C3 position of the pyrrolidine (B122466) ring.

Another powerful technique for stereoselective synthesis is reductive amination. While not applied directly to this compound in the literature reviewed, the synthesis of methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate demonstrates the principle. nih.govacs.org In this case, the stereoselective reductive amination of ketone precursors with pyrrolidine was achieved using sodium cyanoborohydride (NaBH(CN)3) in the presence of the Lewis acid titanium(IV) isopropoxide (Ti(OiPr)4). The diastereoselectivity of this reaction was found to be dependent on the substituents on the piperazine (B1678402) ring, with ratios improving from 70:30 to over 95:5 in favor of the desired diastereomer. nih.govacs.org This methodology highlights a viable strategy for coupling a pre-functionalized pyrrolidine with a piperazine precursor.

The use of chiral building blocks, often referred to as the "chiral pool," is another fundamental approach. asymchem.com Starting from readily available chiral molecules like amino acids or carbohydrates, the pyrrolidine ring can be constructed with a predefined stereocenter. nih.govnih.gov For instance, enantiopure 3-substituted-piperazine-2-acetic acid esters have been synthesized from amino acids, which can serve as versatile scaffolds for further elaboration. researchgate.net

Table 1: Stereoselective Synthesis Methods

Method Key Reagents/Catalyst Stereoselectivity Achieved Reference
Asymmetric Hydrogenation DM-SEGPHOS-Ru(II) complex >99% ee, 98% de nih.gov
Reductive Amination NaBH(CN)3, Ti(OiPr)4 Up to >95:5 dr nih.govacs.org

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex heterocyclic scaffolds. tandfonline.com While a direct MCR for this compound is not prominently reported, MCRs are extensively used for the synthesis of the individual pyrrolidine and piperazine rings. mdpi.comorganic-chemistry.orgnih.gov

The Ugi four-component reaction (U-4CR) is a particularly versatile MCR for constructing piperazine and its derivatives. organic-chemistry.orgnih.gov For example, a reaction between an amine, a keto-carboxylic acid, and an isocyanide can form a 1,4,6-trisubstituted piperazinone derivative. mdpi.com This strategy has been leveraged in diversity-oriented synthesis to create large libraries of piperazine analogues. mdpi.com

For the pyrrolidine moiety, 1,3-dipolar cycloaddition reactions are a common MCR-based approach. tandfonline.comtandfonline.com These reactions often involve the in-situ generation of an azomethine ylide from an amino acid and an aldehyde, which then reacts with a dipolarophile (e.g., an alkene) to form the pyrrolidine ring with high stereocontrol. tandfonline.comacs.org The combination of MCR strategies—one to build the piperazine and another for the pyrrolidine—followed by a coupling step represents a modular approach to the target scaffold.

Palladium-Catalyzed Synthetic Routes for Substituted Piperazines and Related Heterocycles

Palladium catalysis offers a powerful and versatile toolkit for the formation and functionalization of heterocyclic rings. A fundamentally new method for synthesizing substituted piperazines involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.govacs.org This reaction proceeds under mild conditions with low catalyst loadings (as low as 1-3 mol %) to afford a wide range of piperazine products in excellent yields (often >90%). nih.govacs.org The methodology is highly modular, tolerating significant variation in both the nucleophile and the carbonate component, and can be extended to create larger rings like homopiperazines. nih.gov

For the functionalization of the pyrrolidine ring, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines. semanticscholar.org This process provides a direct method to install aryl groups at the C3 position, a key structural feature in many biologically active molecules. This contrasts with the reactions of N-acyl pyrrolines, which typically yield arylation products with the double bond retained. semanticscholar.org

Furthermore, palladium-catalyzed C-H functionalization is an emerging strategy for modifying pre-existing piperazine rings, although it presents challenges due to the presence of two nitrogen atoms. beilstein-journals.org

Table 2: Palladium-Catalyzed Reactions for Piperazine and Pyrrolidine Synthesis

Reaction Type Substrates Catalyst/Ligand Key Feature Yield Reference
Decarboxylative Cyclization Propargyl carbonate, Bis-tosylated diamine Pd2(dba)3, DPEphos Modular piperazine synthesis 98% nih.govacs.org
Hydroarylation N-alkyl pyrroline, Aryl halide Pd(OAc)2, SPhos Direct C3-arylation of pyrrolidine up to 94% semanticscholar.org

Ring Transformation and Derivatization Strategies

Once the core pyrrolidine-piperazine scaffold is assembled, further diversification can be achieved through various derivatization strategies, primarily focused on functionalizing the nitrogen atoms or the carbon backbone of the rings.

The nitrogen atoms of both the pyrrolidine and piperazine rings are nucleophilic and can be readily modified through alkylation and acylation reactions. Classical N-alkylation using alkyl halides in the presence of a base is a straightforward method to introduce substituents onto the piperazine nitrogen. mdpi.com Similarly, N-acylation with acyl chlorides or anhydrides provides access to a wide range of amide derivatives. These reactions are fundamental in medicinal chemistry for tuning the physicochemical properties and biological activity of the parent compound. mdpi.com For instance, in the synthesis of 5-HT7 receptor antagonists, a piperazinylpyrimidine was functionalized by reacting it with various agents like ethyl bromide and benzyl (B1604629) bromide to yield N-alkylated products. mdpi.com

Functionalization at the ring nitrogen atoms is the most common modification for both pyrrolidine and piperazine scaffolds in drug discovery. beilstein-journals.orgnih.gov Beyond simple alkylation and acylation, reductive amination provides another route to introduce complex substituents. The secondary amine of the piperazine ring or the pyrrolidine ring (if unprotected) can react with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to yield the N-substituted product. This method is particularly useful for attaching larger and more complex chemical moieties. The Boc (tert-butoxycarbonyl) group is a common protecting group for the pyrrolidine nitrogen, which can be removed under acidic conditions to allow for selective functionalization.

A wide array of chemical groups can be introduced onto the pyrrolidine-piperazine scaffold to explore structure-activity relationships. As mentioned, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for attaching aryl and heteroaryl groups to the carbon framework of either heterocycle. semanticscholar.org The introduction of a furoyl piperazine substituent to the natural product berberine, for example, enhanced its anticancer activity. nih.gov

The inherent modularity of multicomponent reactions also allows for the incorporation of diversity. By varying the aldehyde, amine, isocyanide, and carboxylic acid components in a Ugi reaction, a vast chemical space of piperazine derivatives can be explored. organic-chemistry.org This strategic introduction of diverse functionalities is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's properties.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile
Methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
Berberine
3-aryl pyrrolidines
homopiperazines
N-alkyl pyrrolines
N-acyl pyrrolines
5-HT7 receptor antagonists

Structural and Conformational Analysis of 1 Pyrrolidin 3 Yl Piperazine Derivatives

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(pyrrolidin-3-yl)piperazine derivatives. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the types of functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, is a cornerstone for the structural assignment of these molecules. researchgate.net

¹H NMR: The proton NMR spectra of these derivatives typically show a complex series of signals in the aliphatic region. Protons on the piperazine (B1678402) and pyrrolidine (B122466) rings resonate at distinct chemical shifts, which are influenced by their local chemical environment. For instance, protons adjacent to nitrogen atoms are deshielded and appear at a lower field. Temperature-dependent ¹H NMR spectroscopy can reveal dynamic processes such as ring inversion and restricted rotation around the amide bond in acylated derivatives. researchgate.netnih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The carbon atoms of the pyrrolidine and piperazine rings typically appear in the range of 40-60 ppm. The specific chemical shifts can help distinguish between different carbon environments within the heterocyclic rings. nih.gov

2D NMR: Techniques such as ¹H-¹H COSY are used to establish proton-proton coupling networks, confirming the connectivity within the pyrrolidine and piperazine rings. ¹H-¹³C HSQC and HMBC experiments correlate proton and carbon signals, allowing for the unambiguous assignment of all atoms in the molecule. researchgate.net

Interactive Data Table: Representative NMR Data

NucleusRing SystemTypical Chemical Shift Range (ppm)Notes
¹HPiperazine2.5 - 3.5Protons adjacent to N atoms; signals can be broad due to conformational exchange.
¹HPyrrolidine1.5 - 3.0Complex multiplets are common due to coupling between non-equivalent protons.
¹³CPiperazine45 - 55Chemical shifts are sensitive to substitution on the nitrogen atoms.
¹³CPyrrolidine25 - 60The C3 carbon, being the point of attachment, shows a distinct chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. core.ac.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable structural information. researchgate.net

Common fragmentation pathways involve the cleavage of the heterocyclic rings. Key fragment ions can often be attributed to the loss of segments from the piperazine or pyrrolidine rings, helping to confirm the presence of these structural motifs. nih.gov For example, a characteristic fragment ion indicating the presence of a piperazine ring is often observed at m/z 56, corresponding to the C₃H₆N⁺ fragment. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound derivatives, the IR spectrum is characterized by several key absorption bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the CH₂ groups of the rings are typically observed in the 2850-3000 cm⁻¹ region. researchgate.net

N-H Stretching: If the secondary amine on either ring is unsubstituted, a characteristic N-H stretching band will appear in the region of 3300-3500 cm⁻¹. The absence of this band can confirm N-substitution. researchgate.net

C-N Stretching: The C-N stretching vibrations for the aliphatic amines are generally found in the 1000-1200 cm⁻¹ region. nist.gov

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. mdpi.com

Interactive Data Table: Typical Bond Parameters from Crystallographic Data

ParameterTypical ValueNotes
C-N Bond Length (Å)1.45 - 1.48Typical for a single bond between sp³ carbon and sp³ nitrogen.
C-C Bond Length (Å)1.52 - 1.55Standard for a single bond between two sp³ carbon atoms.
C-N-C Bond Angle (°)109 - 112Reflects the tetrahedral geometry around the nitrogen atoms.

Conformational Preferences and Flexibility of the Pyrrolidine and Piperazine Rings

Both the pyrrolidine and piperazine rings are conformationally flexible, and their preferred shapes are a result of balancing various steric and electronic effects.

Piperazine Ring: As a six-membered saturated heterocycle, the piperazine ring predominantly adopts a chair conformation to minimize torsional and angle strain. This is analogous to cyclohexane. The chair conformation can undergo ring inversion, where one chair form converts to another. The energy barrier for this inversion can be studied using dynamic NMR spectroscopy. nih.gov Substituents on the nitrogen atoms can exist in either an axial or equatorial position, with the equatorial position generally being more stable for bulky groups to avoid steric hindrance. researchgate.net

Pyrrolidine Ring: The five-membered pyrrolidine ring is non-planar and exists in a continuous state of conformational change known as pseudorotation. The two most common low-energy conformations are the envelope (where four atoms are coplanar and the fifth is out of the plane) and the twist (or half-chair, where two adjacent atoms are displaced in opposite directions from the plane of the other three). researchgate.net The specific preferred conformation and the energy barrier between conformers depend on the substitution pattern on the ring. nih.gov

Chirality and Stereoisomeric Considerations

The this compound scaffold possesses a stereocenter at the C3 position of the pyrrolidine ring. This means the compound can exist as a pair of enantiomers: (R)-1-(pyrrolidin-3-yl)piperazine and (S)-1-(pyrrolidin-3-yl)piperazine.

The presence of this chiral center has significant implications:

Stereoisomers: When synthesized from a racemic starting material, the product will be a mixture of the (R) and (S) enantiomers. These enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity).

Biological Activity: In a chiral biological environment (such as interacting with enzymes or receptors), the two enantiomers can exhibit different pharmacological activities. One enantiomer may be more potent or have a different biological effect than the other. Studies on similar chiral piperazine compounds have shown that stereochemistry can significantly influence receptor selectivity and functional activity. nih.gov

Characterization: Distinguishing between enantiomers requires chiral analytical techniques, such as chiral chromatography or NMR spectroscopy using chiral shift reagents. The synthesis of enantiomerically pure derivatives typically requires either starting from a chiral precursor or resolving a racemic mixture.

The introduction of additional substituents on either ring can create further stereocenters, leading to the possibility of multiple diastereomers, each with unique physical and biological properties.

Computational and Theoretical Studies of 1 Pyrrolidin 3 Yl Piperazine Analogues

Quantum Chemical Calculations (e.g., DFT Studies, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these studies due to its balance of accuracy and computational efficiency. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G**, are used to optimize the molecular geometry of 1-(pyrrolidin-3-yl)piperazine analogues, determining their most stable three-dimensional conformations. nih.govjddtonline.info

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. nih.govaimspress.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For piperazine (B1678402) derivatives, these calculations help explain electronic transitions and reactivity patterns. jddtonline.info

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. jddtonline.infoaimspress.com This is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which govern how a ligand binds to a biological target. rsc.org In studies of piperazine derivatives, MEP analysis has been used to identify negative potential regions, often localized on nitrogen or oxygen atoms, and positive potential regions on hydrogen atoms, revealing likely sites for molecular recognition. jddtonline.inforesearchgate.net

ParameterSignificance in Drug DesignTypical Method of Calculation
Optimized Molecular GeometryDetermines the most stable 3D shape of the molecule, which is crucial for fitting into a receptor's binding site.DFT (e.g., B3LYP/6-31G(d,p))
HOMO EnergyIndicates the molecule's capacity to donate electrons (nucleophilicity).DFT
LUMO EnergyIndicates the molecule's capacity to accept electrons (electrophilicity). researchgate.netDFT
HOMO-LUMO Energy GapA measure of chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.govaimspress.comDFT
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for electrostatic interactions and hydrogen bonding with a target protein. jddtonline.inforsc.orgDFT

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound analogue) when bound to a second molecule (a receptor or target protein). nih.govconnectjournals.com The primary goal is to predict the binding mode and affinity of the ligand. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. nih.gov

The process involves placing the ligand in the binding site of the target protein and evaluating the interaction energy for different conformations and orientations. Scoring functions are used to rank the poses, with lower scores typically indicating more favorable binding. Docking studies on piperazine and piperidine (B6355638) derivatives have successfully identified key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with amino acid residues in the active sites of various targets, including enzymes and receptors. nih.gov For example, docking studies on piperazine derivatives have elucidated their binding mechanisms as inhibitors of enzymes like acetylcholinesterase or as antagonists for receptors like the histamine (B1213489) H3 receptor. nih.govnih.gov

Interaction TypeDescriptionRelevant Moieties on this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom.Amine groups in the pyrrolidine (B122466) and piperazine rings.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Aliphatic portions of the pyrrolidine and piperazine rings.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.Protonated nitrogen atoms (positive charge) interacting with negatively charged residues (e.g., Aspartate, Glutamate).
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.The entire molecular surface.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the target protein. mdpi.com

For this compound analogues, MD simulations are used to:

Assess Binding Stability: An MD simulation starting from a docked pose can assess the stability of the predicted binding mode. If the ligand remains in the binding pocket with key interactions preserved over the simulation time (typically nanoseconds to microseconds), it suggests a stable complex. nih.gov

Conformational Sampling: Proteins and ligands are not rigid; they exist as an ensemble of different conformations. mdpi.comnih.gov MD simulations allow for the exploration of this conformational space, revealing different shapes the ligand can adopt and how the protein binding pocket might adjust to accommodate it (a phenomenon known as "induced fit"). ucr.edu

Calculate Binding Free Energy: Advanced MD techniques can be used to more accurately calculate the binding free energy, providing a quantitative prediction of binding affinity that can be more reliable than docking scores.

Studies on phenyl-piperazine scaffolds have utilized MD simulations to recreate the opening and closing of enzyme active sites upon ligand binding and to confirm the stability of key interactions over time. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. drugdesign.org QSAR models are widely used to predict the activity of new, unsynthesized compounds. drugdesign.org

The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. For piperazine and related heterocyclic analogues, a wide range of descriptors have been found to be relevant. researchgate.netnih.govopenpharmaceuticalsciencesjournal.com

Descriptor ClassExamplesInformation Encoded
Electronic HOMO/LUMO energies, Dipole Moment, Partial ChargesDescribes the electronic distribution and reactivity of the molecule. researchgate.netsemanticscholar.org
Steric/Topological Molecular Weight, Molar Refractivity (MR), Molecular Volume, Topological Polar Surface Area (TPSA)Relates to the size, shape, and branching of the molecule. researchgate.net
Hydrophobic LogP (octanol-water partition coefficient), Aqueous Solubility (LogS)Quantifies the lipophilicity of the molecule, which is important for membrane permeability and binding to hydrophobic pockets. researchgate.net
Constitutional Number of specific atoms (e.g., nO, nN), Number of double bonds (nDB), Number of ringsProvides basic information about the chemical composition and structure. openpharmaceuticalsciencesjournal.comscispace.com
3D Descriptors 3D-MoRSE descriptors, WHIM descriptorsEncodes information from the 3D coordinates of the atoms, describing the spatial arrangement of the molecule.

In QSAR studies on piperazine derivatives, descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) have been shown to correlate significantly with biological activity. researchgate.net

Once descriptors are selected, a mathematical model (e.g., using Multiple Linear Regression - MLR, or machine learning methods) is generated. researchgate.netwu.ac.th The robustness and predictive power of this model must be rigorously validated. mdpi.com

Internal Validation: This process assesses the stability of the model using the training set data from which it was generated. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. openpharmaceuticalsciencesjournal.com In LOO, the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. The cross-validated correlation coefficient (Q² or q²) is calculated from these predictions. A high Q² value (typically > 0.5) indicates good internal consistency and robustness. openpharmaceuticalsciencesjournal.comscispace.com Another method is Y-randomization, where the biological activity data is shuffled to ensure the original model's correlation is not due to chance. nih.gov

External Validation: This is a more stringent test of the model's predictive ability. The model, built using the training set, is used to predict the activities of an external test set of compounds that were not used during model development. nih.gov The predictive ability is often quantified by the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds. openpharmaceuticalsciencesjournal.comscispace.com

QSAR models for piperazine derivatives have been successfully developed and validated, showing high correlation coefficients (R² > 0.8) and cross-validation coefficients (Q² > 0.8), indicating their reliability and predictive power. openpharmaceuticalsciencesjournal.comscispace.com

Structure Activity Relationship Sar Studies of 1 Pyrrolidin 3 Yl Piperazine Derivatives

Influence of Substituent Patterns on Biological Activities

The type and position of substituents on both the pyrrolidine (B122466) and piperazine (B1678402) rings of this chemical family are critical determinants of biological activity and target selectivity. Modifications can dramatically alter a compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with receptor binding sites. mdpi.com

Research has shown that substituents on the piperazine ring can significantly enhance binding affinity to various neurotransmitter receptors. For instance, in a series of N-arylpiperazine derivatives, the nature of the substituent on the aryl ring dictates the antifungal activity. Derivatives with 4-F substituents showed moderately higher pKa values compared to those with 3-CF3 groups, which influenced their biological efficacy. mdpi.com Similarly, for compounds targeting multidrug-resistant cancer cells, halogen substituents in the R5 position of 8-hydroxyquinoline-derived Mannich bases were found to increase toxicity. nih.gov The introduction of an additional aromatic moiety at the piperazine nitrogen appeared to restore both toxicity and selectivity in certain derivatives. nih.gov

On the pyrrolidine ring, substitutions can affect the molecule's basicity and spatial orientation. nih.gov While substituents at the C-4 position influence the puckering of the ring, those at the C-2 position can alter its basicity. nih.gov The nitrogen atom of the pyrrolidine ring is a common site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov In one study, unsubstituted nitrogen on the pyrrolidine ring resulted in weaker agonism compared to their tertiary amine counterparts. nih.gov Alkyl substitutions on the pyrrolidine moiety have also been noted to improve solubility and bioavailability in some derivatives.

The following table summarizes findings on how different substituent patterns affect the biological activities of 1-(pyrrolidin-3-yl)piperazine analogs and related structures.

Scaffold/Derivative Class Substituent Modification Observed Effect on Biological Activity Target/Assay Reference
N-Arylpiperazines4'-F vs. 3'-CF3 on aryl ring4'-F derivatives showed moderately higher pKa values. mdpi.comAntifungal Activity mdpi.com
8-Hydroxyquinoline Mannich BasesHalogen at R5 positionIncreased toxicity. nih.govMultidrug-Resistant Cancer Cells nih.gov
8-Hydroxyquinoline Mannich BasesAromatic moiety at piperazine-NRestored toxicity and partial selectivity. nih.govMultidrug-Resistant Cancer Cells nih.gov
Pyrrolidine DerivativesUnsubstituted NitrogenResulted in weak agonism compared to tertiary amines. nih.govRORγt Agonism nih.gov
Pyrrolidine Derivativespara-F on 3-phenyl ringImproved EC50 values. nih.govRORγt Agonism nih.gov
Benzyl (B1604629) 4-(pyrrolidin-3-yl)piperazine-1-carboxylateAlkyl on pyrrolidine ringSuggested to improve solubility and bioavailability. General

Impact of Linker Chains and Spacer Lengths on Receptor Affinity

The linker or spacer chain that often connects the core this compound structure to another pharmacophoric group is a key determinant of receptor affinity and selectivity. The length, rigidity, and chemical nature of this spacer dictate the spatial relationship between the two binding moieties, which must be optimal for simultaneous and effective interaction with the target receptor.

Studies across various receptor systems have consistently demonstrated the critical role of spacer length. For a series of arylpiperazine derivatives, 5-HT1A receptor affinity was found to decrease proportionally with the length of the alkyl chain, with ethylene (B1197577) spacers being preferred over propylene (B89431) or butylene spacers. researchgate.net Conversely, for certain ligands targeting the D2 dopamine (B1211576) receptor, elongation of the carbon linker from two to three or four carbons increased affinity. researchgate.net

In the context of σ1 receptor ligands, a clear trend was observed where an ethylene (two-carbon) linker between a distal phenyl ring and a central amide group produced optimal σ1R affinity (Ki = 8.8 nM). acs.org Shortening the chain to a single methylene (B1212753) unit was detrimental, while extending it to propylene or butylene linkers also led to reduced affinity. acs.org Similarly, for dual-target ligands aimed at dopamine D3 and μ-opioid receptors, the extension of flexible linkers was necessary as shorter chains caused the pyrrolidine ring to clash with receptor residues. nih.gov

The following table details the observed effects of varying linker and spacer lengths on receptor affinity in different classes of piperazine-containing compounds.

Derivative Class Receptor Target(s) Linker/Spacer Modification Impact on Affinity Reference
Arylpiperazine Derivatives5-HT1AEthylene vs. Propylene/Butylene spacerAffinity decreased as the alkyl chain length increased. researchgate.net researchgate.net
Benzylpiperazine Derivativesσ1 ReceptorMethylene vs. Ethylene vs. Propylene vs. ButyleneOptimal affinity observed with the ethylene linker; shorter or longer chains were detrimental. acs.org acs.org
Histamine (B1213489) H3 AntagonistsH3 ReceptorExtension of alkyl linker (C2 to C4)Decreased affinity for tert-butyl analogues. acs.orgnih.gov acs.orgnih.gov
D3R/MOR LigandsD3 ReceptorShorter alkyl linkersPyrrolidine ring appeared to clash with receptor residues, necessitating longer, flexible linkers. nih.gov nih.gov
Deoxyvasicinone-Donepezil HybridsAcetylcholinesterase (AChE)Increased linker lengthResulted in decreased inhibitory activity against AChE. nih.gov nih.gov

Role of Heteroatom Substitutions on Pharmacological Profiles

The substitution of carbon atoms with heteroatoms, particularly nitrogen and oxygen, within the core scaffold of a drug candidate can profoundly alter its pharmacological profile. These substitutions modify key physicochemical properties such as basicity, hydrogen bonding capacity, and polarity, which are crucial for molecular recognition and binding kinetics. nih.gov The this compound structure itself is a prime example, featuring multiple nitrogen heteroatoms that are fundamental to its activity.

The replacement of a piperidine (B6355638) ring with a piperazine ring (a CH group substituted with a nitrogen atom) has been shown to cause a significant shift in dual-target ligand activity. In a study of histamine H3 and sigma-1 (σ1) receptor ligands, replacing a piperidine core with a piperazine core dramatically decreased affinity for the H3 receptor while substantially increasing affinity for the σ1 receptor. acs.orgnih.gov This highlights that the additional nitrogen atom in the piperazine ring is a critical structural element for σ1 receptor activity in that chemical series. acs.orgnih.gov

The table below illustrates the impact of heteroatom substitutions on the pharmacological profiles of relevant compound series.

Original Scaffold/Moiety Modified Scaffold/Moiety Effect of Heteroatom Substitution Target/Assay Reference
Piperidine-based ligandPiperazine-based ligandDrastic decrease in hH3R affinity (Ki 3.17 to 7.70 nM); significant increase in σ1R affinity (Ki 1531 to 3.64 nM). acs.orgnih.govHistamine H3 / Sigma-1 Receptors acs.orgnih.gov
Pyrrolidine/Piperidine derivativesMorpholine/Piperazine derivativesDecreased MDR-selective toxicity. nih.govMultidrug-Resistant Cancer Cells nih.gov
Pyrrolidine RingGeneralNitrogen atom confers basicity and acts as a hydrogen bond acceptor, crucial for receptor interaction. nih.govnih.govGeneral Receptor Binding nih.govnih.gov
Piperazine RingGeneralTwo nitrogen atoms offer a large polar surface and multiple hydrogen bond acceptors/donors, improving target affinity. researchgate.netGeneral Drug Design researchgate.net

Stereochemical Effects on Target Binding and Functional Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount factor in drug design, as biological targets like receptors and enzymes are chiral environments. The non-planar nature of the pyrrolidine ring in the this compound scaffold introduces chiral centers, meaning that derivatives can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while chemically identical, can have vastly different spatial orientations, leading to distinct pharmacological activities, potencies, and even functional effects (e.g., agonist versus antagonist). nih.gov

Research has repeatedly demonstrated the profound influence of stereochemistry on target binding. For instance, in the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR), selectivity over the Epidermal Growth Factor Receptor (EGFR) was achieved by altering the stereochemistry of the pyrrolidine ring. S-pyrrolidine analogues were found to be better inhibitors of FGFR, whereas R-pyrrolidine analogues were more effective against EGFR. rsc.org This selectivity arises because the different stereochemistries alter the orientation of a covalent warhead, allowing it to bond to different cysteine residues within the respective ATP binding pockets. rsc.org

Stereochemistry can also determine whether a compound acts as an agonist or an antagonist. In a series of dopamine D3 receptor ligands, two enantiomers of the same compound exhibited opposite functional behavior: the (1R,2R) enantiomer was a potent agonist, while the (1S,2S) enantiomer acted as an antagonist. frontiersin.org Similarly, for dual-target ligands, the absolute stereochemistry of a hydroxy substitution on a pyrrolidine-containing linker was found to be optimal for D3 receptor affinity. nih.gov In studies of hydantoin (B18101) derivatives targeting the 5-HT7 receptor, different stereoisomers showed clear preferences in binding affinity, underscoring the importance of a specific absolute configuration for potent receptor modulation. acs.org

The following table provides examples of how stereochemistry impacts target binding and function in derivatives containing a pyrrolidine or related heterocyclic scaffold.

Compound Class/Derivative Stereochemical Feature Observed Effect Target Receptor(s) Reference
FGFR/EGFR InhibitorsS-pyrrolidine vs. R-pyrrolidineS-isomers are more selective for FGFR; R-isomers are more selective for EGFR. rsc.orgFGFR / EGFR rsc.org
Dopamine Receptor Ligands(1R,2R)-enantiomer vs. (1S,2S)-enantiomerThe (1R,2R) isomer was a potent D3R agonist, while the (1S,2S) isomer was a D3R antagonist. frontiersin.orgD3 Receptor frontiersin.org
Dual D3R/MOR LigandsAbsolute stereochemistry of hydroxy substitution on pyrrolidine linkerA specific stereochemistry was found to be optimal for D3R affinity. nih.govD3 Receptor nih.gov
Hydantoin DerivativesRacemates vs. individual stereoisomersSpecific stereoisomers showed significantly higher affinity for the 5-HT7 receptor. acs.org5-HT7 Receptor acs.org

Biological Activity Profiling of 1 Pyrrolidin 3 Yl Piperazine and Analogues in Vitro Investigations

Receptor Affinity and Selectivity Profiling

The interaction of 1-(pyrrolidin-3-yl)piperazine analogues with various G-protein coupled receptors (GPCRs) has been a primary focus of research, revealing a polypharmacological profile that is highly dependent on the specific substitutions made to the core structure.

Analogues of this compound have demonstrated significant affinity for multiple serotonin (B10506) receptor subtypes. The piperazine (B1678402) nucleus is a well-established pharmacophore for serotonin receptor ligands. researchgate.net

5-HT1A Receptor: A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which incorporate the pyrrolidine (B122466) structure, have shown high affinities for 5-HT1A receptors, with some compounds exhibiting Ki values as low as 2.3 nM. researchgate.net Similarly, certain 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives displayed very high affinity for the 5-HT1A receptor, with one particular compound having a Ki value of 0.4 nM. nih.govnih.gov The substitution pattern on the phenylpiperazine moiety was found to be a key determinant of this affinity. nih.gov Another study on imide-arylpiperazines reported on their binding profiles at 5-HT1A receptors, highlighting the importance of the terminal amide fragment for affinity and selectivity. nih.gov

5-HT2A Receptor: N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione have shown high 5-HT2A receptor affinity, with Ki values as low as 15 nM, and function as antagonists at this receptor. researchgate.netnih.gov In contrast, structural modifications involving the opening of a 1,3-diazepine ring in related compounds resulted in moderate to low affinity for 5-HT2A receptors. researchgate.net The arylpiperazine scaffold is a common feature in many 5-HT2A antagonists. mdpi.com

5-HT6 Receptor: The 5-HT6 receptor is a significant target in the search for treatments for cognitive disorders. nih.govresearchgate.net A class of 1,3,5-triazine-piperazine derivatives has been identified as potent 5-HT6 receptor agents. nih.govresearchgate.net Furthermore, a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives were designed as potent 5-HT6 receptor ligands, leading to the identification of a selective antagonist. nih.gov

5-HT7 Receptor: The 5-HT7 receptor, a more recently discovered serotonin receptor subtype, is implicated in mood disorders and circadian rhythms. nih.gov The arylpiperazinyl-butyl scaffold has been identified as a promising lead structure for developing ligands for this receptor. researchgate.net

Compound ClassReceptor TargetAffinity (Ki)Reference
4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (4d)5-HT1A0.4 nM nih.gov
4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (4c)5-HT1A1.3 nM nih.gov
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (4c)5-HT1A2.3 nM researchgate.net
N-[3-(4-phenylpiperazin-1-yl)-propyl] derivative of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione (7)5-HT2A15 nM nih.gov
1-Naphthalenesulfonamide analogue with hexyl linker (PP 8)5-HT698 nM acs.org

Analogues incorporating the pyrrolidine-piperazine scaffold have also been evaluated for their affinity towards dopamine (B1211576) D2 and D3 receptors. These receptors are key targets in the treatment of psychosis and other neurological disorders.

D2 and D3 Affinity: Studies on a series of naphthamide analogues, including (S)-N-(1-alkylpyrrolidin-3-yl) derivatives, showed that most bound with high affinity to both D2 and D3 subtypes. acs.org The structure of the pyrrolidine ring and its N-alkylation significantly influenced binding affinity. acs.org For instance, (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide displayed Ki values of 1.8 nM for D2 and 0.2 nM for D3 receptors. acs.org Similarly, a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were assessed for D2 affinity, with one compound showing a Ki of 182 nM. nih.gov Computational studies have highlighted that the interaction between the protonated nitrogen in the pyrrolidine ring and the ASP110 residue is a key factor for D3 receptor affinity. nih.gov

Compound ClassReceptor TargetAffinity (Ki)Reference
(S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide (10)D21.8 nM acs.org
(S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide (10)D30.2 nM acs.org
(R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide (30)D262.8 nM acs.org
(R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide (30)D32.4 nM acs.org
4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (4c)D2182 nM nih.gov

The histamine (B1213489) H3 receptor, a presynaptic autoreceptor in the central nervous system, modulates the release of histamine and other neurotransmitters. nih.govwikipedia.org H3 receptor antagonists have therapeutic potential for treating various CNS disorders. wikipedia.org

H3 Affinity: Research into dual-target ligands has revealed that piperidine-based compounds often show high affinity for H3 receptors, with Ki values frequently below 100 nM. nih.gov Structural comparisons suggest that replacing a piperidine (B6355638) moiety with a piperazine can significantly alter receptor affinity, indicating the critical role of this structural element. acs.org For example, one study comparing a piperazine derivative (compound 4) with a piperidine derivative (compound 5) showed a dramatic difference in their dual H3/σ1 receptor activity. acs.org

Sigma receptors are unique ligand-regulated chaperone proteins, not classic GPCRs, that are involved in various cellular functions and are considered therapeutic targets for neuropsychiatric and neurodegenerative disorders. nih.govnih.govsigmaaldrich.com

Compound Class / NumberReceptor TargetAffinity (Ki)Reference
Piperazine derivative (Compound 4)hH3R3.17 nM acs.org
Piperazine derivative (Compound 4)σ1R1531 nM acs.org
Piperidine derivative (Compound 5)hH3R7.70 nM acs.org
Piperidine derivative (Compound 5)σ1R3.64 nM acs.org
2-(piperazin-1-yl)pyrazine derivative (Compound 16)σ1R7.6 nM nih.gov
2-(piperazin-1-yl)pyrazine derivative (Compound 16)σ2R27 nM nih.gov

Alpha-1 (α1) adrenoceptors are involved in the regulation of smooth muscle contraction and are targets for drugs used to treat hypertension and benign prostatic hyperplasia. nih.gov

α1 Affinity: Several series of arylpiperazine derivatives of pyrrolidin-2-one have been synthesized and evaluated for their affinity for α1-adrenoceptors. researchgate.net In one study, the highest affinity for the α1-adrenoceptor was displayed by 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one, with a pKi value of 7.01. researchgate.net Another piperazine-derived antagonist, HJZ-12, exhibited high subtype selectivity for α1D and α1A-adrenoceptors over the α1B subtype. frontiersin.org The antagonism of α1 receptors in the bladder neck and prostate can decrease resistance to urine flow. jumedicine.com

Enzyme Inhibition Studies

Beyond receptor modulation, scaffolds related to this compound have been investigated as enzyme inhibitors.

Caspase Inhibition: A series of molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were found to be pan-selective, non-competitive, time-dependent inhibitors of the inflammatory caspases (caspase-1, -4, and -5). nih.gov The ethylbenzene (B125841) derivative from this series displayed low nanomolar Ki values against these enzymes. nih.gov

Monoacylglycerol Lipase (MAGL) Inhibition: A structure-based drug design approach led to the development of a novel series of reversible MAGL inhibitors based on a lead piperazinyl-pyrrolidin-2-one core. researchgate.net The X-ray crystal structure of human MAGL in complex with a piperazinyl-pyrrolidine inhibitor has provided a basis for developing pharmacophore models for this enzyme. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis, making it a key target in the management of type 2 diabetes. The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and improves glycemic control nih.govoatext.com.

A series of novel piperazine-derived conformationally constrained compounds were designed and synthesized to evaluate their DPP-4 inhibitory activities. Among the synthesized library of compounds, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine was identified as a potential DPP-4 inhibitor researchgate.net. This analogue demonstrated an IC50 value of 3.73 μM, indicating its capacity to inhibit the enzyme's activity nih.gov. In vitro assays were conducted using human recombinant DPP-4 enzyme, and the inhibitory activity was determined by measuring the release of p-nitroaniline (pNA) from a chromogenic substrate researchgate.net. The findings suggest that the piperazinopyrrolidine scaffold holds potential for the development of new DPP-4 inhibitors nih.govresearchgate.net.

Table 1: DPP-4 Inhibition by this compound Analogue
CompoundTarget EnzymeIC50 (μM)
1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidineDipeptidyl Peptidase-4 (DPP-4)3.73

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system responsible for breaking down complex carbohydrates like starch into simpler sugars jbsd.in. Inhibiting this enzyme can delay carbohydrate digestion and absorption, which helps in managing postprandial hyperglycemia, a common concern in diabetes mellitus jbsd.in. Various studies have explored pyrrolidine and piperazine derivatives as potential α-amylase inhibitors nih.govresearchgate.netnu.edu.kz.

Research into different heterocyclic compounds has shown that those featuring a pyrrolidine ring can exhibit noteworthy inhibitory activity against α-amylase nih.gov. For instance, certain pyrrolidine derivatives have been synthesized and tested in vitro, demonstrating significant inhibition of the enzyme nih.gov. Similarly, piperazine-based chalcones have been evaluated for their anti-malarial activity and also for their ability to inhibit key enzymes, indicating the broad biological screening applied to such scaffolds researchgate.net. While direct studies on this compound were not detailed in the reviewed literature, the consistent inhibitory activity of related pyrrolidine and piperazine analogues suggests that this structural motif is a promising area for the development of α-amylase inhibitors jbsd.innih.gov.

Transglutaminase 2 (TGase 2) Inhibition

Transglutaminase 2 (TGase 2) is a multifunctional, calcium-dependent enzyme involved in protein crosslinking through transamidation nih.gov. Its dysregulation has been implicated in a variety of diseases, including celiac disease, neurodegenerative disorders, and cancer nih.govnih.gov. Consequently, the development of TGase 2 inhibitors is an active area of therapeutic research nih.govstanford.edu.

Recent efforts in inhibitor design have focused on modifying peptidomimetic scaffolds to enhance potency and specificity. In one such study, novel irreversible inhibitors were developed by incorporating various amino acid residues and derivatizing the N-terminus of a lead compound nih.gov. Some of these inhibitors included a piperazine moiety as a spacer element within the peptidomimetic backbone. The resulting compounds were evaluated for their ability to inhibit TGase 2 in vitro, with some showing exceptional potency. Although these complex structures are not direct analogues of this compound, the inclusion of the piperazine ring highlights its utility as a structural component in the design of potent enzyme inhibitors nih.gov.

InhA Enzyme Inhibition (Mycobacterium tuberculosis)

InhA, an enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, is a critical enzyme in the mycobacterial fatty acid elongation cycle and a validated target for antituberculosis drugs nih.gov. The frontline drug isoniazid (B1672263) targets InhA, but the rise of drug-resistant strains necessitates the discovery of novel, direct InhA inhibitors nih.govnih.govmdpi.com.

In a high-throughput screening effort, a series of pyrrolidine carboxamides were identified as a new class of potent InhA inhibitors nih.gov. Several compounds within this series that feature a piperazine ring in their scaffold demonstrated strong InhA inhibition. It was generally observed that the inhibitory activity was enhanced by the presence of substituents at the para-position of the phenyl ring attached to the piperazine. The most potent compound in this series of analogues, which incorporates both pyrrolidine and piperazine moieties, exhibited an IC50 of 4.47 μM nih.gov. Other research has also identified piperazine-based compounds as effective InhA inhibitors, with some showing IC50 values in the sub-micromolar range orientjchem.org. These findings underscore the potential of the pyrrolidine-piperazine scaffold in the development of new antitubercular agents that directly target InhA nih.govujpronline.com.

Table 2: InhA Enzyme Inhibition by a this compound Analogue
Compound ClassTarget EnzymeMost Potent Analogue IC50 (μM)
Pyrrolidine carboxamide with piperazine ringInhA (Mycobacterium tuberculosis)4.47

Plasmepsin II Enzyme Inhibition (Plasmodium falciparum)

Plasmepsin II is an aspartic protease found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria nih.govunav.edu. This enzyme is crucial for the initial steps of hemoglobin degradation, a process vital for the parasite's survival within red blood cells, making it an attractive target for antimalarial drug development unav.edudiva-portal.org.

A series of aryl piperazine and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the growth of a chloroquine-resistant strain of P. falciparum. The antiplasmodial activity was found to be significantly influenced by the presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom nih.govresearchgate.net. The most active compound from this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-ol , demonstrated potent activity with an IC50 value of 0.5 μM against the parasite nih.gov. In silico molecular docking studies suggested that this compound binds to the active site of the Plasmepsin II enzyme, indicating that its antimalarial effect is likely mediated through the inhibition of this critical protease nih.govunav.edu.

Table 3: Antiplasmodial Activity and Plasmepsin II Inhibition by a Piperazine Analogue
CompoundTarget Organism/EnzymeIC50 (μM)
1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-olPlasmodium falciparum (in culture) / Plasmepsin II (in silico)0.5

SHP2 Inhibition

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is integral to cell signaling pathways, particularly the RAS/MAPK pathway nih.gov. Aberrant SHP2 activity is linked to the progression of various cancers, establishing it as a significant target for anti-tumor drug discovery nih.gov. The development of SHP2 inhibitors has been challenging due to the positively charged nature of the active site, which often leads to inhibitors with poor drug-like properties nih.gov.

Recent research has explored various chemical scaffolds to identify novel SHP2 inhibitors. One successful approach involved the design and synthesis of uncharged pyrazoline derivatives, which were shown to bind to the catalytic domain of SHP2 and inhibit its activity, with IC50 values ranging from 1.56 μM to 34.17 μM nih.gov. Other studies have investigated natural products, such as saponins (B1172615) and polyphenols, as allosteric or active-site inhibitors of SHP2 nih.gov. However, a review of the available literature did not identify studies evaluating this compound or its direct analogues for SHP2 inhibitory activity.

Antiproliferative and Cytotoxic Activity (Cell-based Assays)

The evaluation of a compound's effect on cell proliferation and viability is a cornerstone of drug discovery, particularly in the field of oncology. Several studies have investigated the antiproliferative and cytotoxic effects of piperazine-containing compounds against various human cancer cell lines.

Novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker were synthesized and evaluated for their effects on gastric adenocarcinoma cells (AGS) nih.gov. The most promising compounds from this series were found to induce oxidative stress and apoptosis, demonstrating valuable biological effects against cancerous cells nih.gov.

In another study, a series of new arylpiperazine derivatives were synthesized and tested for in vitro cytotoxic activity against three human prostate cancer cell lines: PC-3, LNCaP, and DU145 mdpi.comresearchgate.net. Several of these analogues exhibited potent cytotoxic effects. For example, compounds 9 and 15 (specific structures detailed in the source) showed strong activity against LNCaP cells with IC50 values below 5 μM, while compound 8 was most potent against DU145 cells with an IC50 of 8.25 μM mdpi.com. Similarly, piperazine-substituted pyranopyridines were found to exhibit antiproliferative activity against a range of tumor cell lines at micromolar and submicromolar concentrations nih.gov. These findings highlight that the arylpiperazine scaffold is a promising framework for the development of novel anticancer agents mdpi.comsemanticscholar.org.

Table 4: Cytotoxic Activity of Arylpiperazine Analogues Against Human Prostate Cancer Cell Lines
Compound AnalogueCell LineIC50 (μM)
Analogue 8DU1458.25
Analogue 9LNCaP< 5
Analogue 15LNCaP< 5

Cancer Cell Line Evaluations (e.g., HepG2, MCF-7, HeLa, A-549, MV4-11, Ovarian, Breast Cancer)

Derivatives of piperazine and pyrrolidine have been the subject of numerous studies to evaluate their potential as anticancer agents. The cytotoxic effects of these compounds have been tested against a variety of human cancer cell lines.

One area of investigation involves the hybridization of these scaffolds with other known pharmacophores. For instance, new hybrid compounds have been tested on several cell lines, including lung carcinoma (A549), cervical carcinoma (HeLa), breast carcinoma (MCF-7), and gastric carcinoma (SGC7901) mdpi.com. It was observed that compounds featuring chlorine or trifluoromethyl substituents on an associated benzene (B151609) ring demonstrated the most significant cytotoxic activity mdpi.com.

In another study, vindoline–piperazine conjugates were synthesized and evaluated. Among these, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent. The former was most effective against the breast cancer MDA-MB-468 cell line with a GI50 value of 1.00 μM, while the latter showed the highest efficacy against the non-small cell lung cancer cell line HOP-92 with a GI50 of 1.35 μM nih.gov. Further testing of these conjugates on non-tumor Chinese hamster ovary (CHO) cells indicated a promising selectivity for cancer cells nih.gov.

Additionally, certain arylpiperazine derivatives have demonstrated selective cytotoxicity. One such compound was found to exert its cytotoxic activity specifically against HeLa cells mdpi.com. Another study focused on quinoxalinyl–piperazine derivatives, identifying a compound that inhibited the proliferation of several cancer cell lines, including those of the breast, skin, pancreas, and cervix mdpi.com.

The table below summarizes the in vitro anticancer activity of selected piperazine-pyrrolidine analogues.

Compound TypeCell LineActivity MetricValue
Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast Cancer)GI501.00 μM nih.gov
Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugateHOP-92 (Non-small cell lung)GI501.35 μM nih.gov
Pyrrolidine-2,5-dione-acetamide derivativeMCF-7 (Breast Cancer)IC5017 µM nih.gov
Pyrrolidine-2,5-dione-acetamide derivativeHeLa (Cervical Cancer)IC5019 µM nih.gov
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivative (C-4)A-549 (Lung Carcinoma)IC5033.20 μM researchgate.net
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivative (C-5)A-549 (Lung Carcinoma)IC5021.22 μM researchgate.net
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivative (C-4)HCT-116 (Colon Cancer)IC5011.33 μM researchgate.net

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)

The search for new antitubercular agents has led to the investigation of piperazine and pyrrolidine derivatives. A series of new hybrids incorporating piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide (B1250028) were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Rv nih.gov.

The in vitro anti-TB activity was determined using the agar (B569324) dilution method, with the minimum inhibitory concentration (MIC) being recorded. Several of these hybrid compounds exhibited significant activity. For example, compounds designated as 4a, 4c, and 4j displayed a MIC of 0.78 µg/mL, which is superior to the standard drug ethambutol (B1671381) (MIC 1.56 µg/mL). Other compounds in the series (4d–f and 4o) showed activity equal to ethambutol with a MIC of 1.56 µg/mL nih.gov.

Another study focused on pyrrolidine-based hybrids bearing indole, thiourea, and vinyl sulfone pharmacophores. One compound from this series, 6a, demonstrated superior anti-TB potency with a MIC of 31.25 µg/ml nih.gov. The replacement of the piperidine moiety in piperine (B192125) with different cyclic amines has also yielded compounds with potent activity against Mycobacterium tuberculosis H37Rv nih.gov.

The following table presents the antimycobacterial activity of selected analogues.

Compound SeriesStrainActivity MetricValue (µg/mL)
Piperazine-benzofuran hybrid (4a, 4c, 4j)M. tuberculosis H37RvMIC0.78 nih.gov
Piperazine-benzofuran hybrid (4d-f, 4o)M. tuberculosis H37RvMIC1.56 nih.gov
Pyrrolidine-based hybrid (6a)M. tuberculosisMIC31.25 nih.gov

Antimicrobial Efficacy (Bacterial and Fungal Strains)

The antimicrobial potential of piperazine and pyrrolidine derivatives has been evaluated against a range of bacterial and fungal pathogens. In one study, the in vitro antibacterial and antifungal activities of compounds synthesized from 1,2,3,5-tetrahalogeno benzenes in the presence of sodium piperidide and sodium pyrrolidide were investigated nih.gov. These compounds were screened against Gram-positive bacteria (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633), Gram-negative bacteria (Yersinia enterocolitica ATCC 1501, Escherichia coli ATCC 11230, Klebsiella pneumoniae), and a yeast-like fungus (Candida albicans) nih.gov. Certain compounds inhibited the growth of all tested strains with MIC values ranging from 32 to 512 µg/ml nih.gov.

Another series of novel Mannich bases synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and various piperazine derivatives showed significant activity against Gram-positive bacteria, particularly staphylococci and bacteria of the Micrococcus and Bacillus genera semanticscholar.org. These compounds also exhibited high fungistatic activity against Candida spp., with MICs as low as 0.49 µg/mL against C. parapsilosis semanticscholar.org.

Furthermore, a study on pyrrolidine-based hybrids revealed that compound 6a had notable antibacterial activity against A. baumannii with a MIC of 125 µg/ml, comparable to ampicillin, while compound 6b showed stronger activity with a MIC of 62.5 µg/ml nih.gov.

The table below summarizes the antimicrobial efficacy of representative compounds.

Compound TypeMicrobial StrainActivity MetricValue (µg/mL)
Piperidine/Pyrrolidine substituted halogenobenzeneVarious Bacteria & C. albicansMIC32-512 nih.gov
Piperazine Mannich Base (PG7)C. parapsilosisMIC0.49 semanticscholar.org
Piperazine Mannich Base (PG8)C. parapsilosisMIC0.98 semanticscholar.org
Pyrrolidine-based hybrid (6a)A. baumanniiMIC125 nih.gov
Pyrrolidine-based hybrid (6b)A. baumanniiMIC62.5 nih.gov

Anti-inflammatory Properties (Protein Denaturation Assay)

The anti-inflammatory potential of compounds containing the this compound scaffold has been investigated, notably through the protein denaturation assay, which serves as a well-established in vitro screening method.

A study on a new pyrrolidinyl-piperazine alkaloid derivative, 2-(7'-methylhexyloxy)furan-5'-yl)-6-(pyrrolidin-7-yl)piperazine, isolated from the roots of Oxyanthus speciosus, demonstrated potent in vitro anti-inflammatory activity. Using the protein denaturation assay, this compound exhibited an IC50 value of 1.930 ± 0.9123 µg/mL, indicating its potential as an effective anti-inflammatory agent iau.iroiccpress.comiau.ir.

Further research into N-phenyl piperazine derivatives has also highlighted their anti-inflammatory capabilities. In a dose-dependent study, several synthesized compounds showed significant anti-inflammatory effects, with some surpassing the efficacy of the standard control at certain concentrations. At a concentration of 500 µg/mL, all tested compounds displayed 85-90% anti-inflammatory effects, underscoring their considerable potential in this area biomedpharmajournal.org.

The table below presents the anti-inflammatory activity of a key compound.

CompoundAssayActivity MetricValue (µg/mL)
2-(7'-methylhexyloxy)furan-5'-yl)-6-(pyrrolidin-7-yl)piperazineProtein DenaturationIC501.930 ± 0.9123 iau.iroiccpress.comiau.ir

Antimalarial Activity (e.g., Plasmodium falciparum)

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Piperazine and pyrrolidine derivatives have been a focus of such research.

A series of piperazine and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the growth of the chloroquine-resistant (FCR-3) strain of P. falciparum. In this study, the combination of a hydroxyl group, a propane chain, and a fluorine atom was found to be crucial for antiplasmodial activity nih.gov. Five compounds from the aryl-alcohol series inhibited 50% of parasite growth at concentrations of ≤10 μM. The most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, demonstrated an IC50 of 0.5 μM and was found to be 20 to 40 times more active against P. falciparum than against tumorigenic and non-tumorigenic cells nih.govunav.edu.

In another investigation, novel fluorinated piperazine-hydroxyethylamine analogues were tested against P. falciparum. Two compounds, 13g and 14g, showed promising inhibitory activity against the Pf3D7 strain with IC50 values of 0.28 and 0.09 µM, respectively. These compounds were also effective against the chloroquine-resistant PfDd2 strain, with IC50 values of 0.11 and 0.10 µM, respectively malariaworld.org.

The table below summarizes the antimalarial activity of these analogues.

CompoundStrainActivity MetricValue (µM)
1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-olP. falciparum (FCR-3)IC500.5 nih.govunav.edu
Fluorinated piperazine-hydroxyethylamine (13g)P. falciparum (3D7)IC500.28 malariaworld.org
Fluorinated piperazine-hydroxyethylamine (14g)P. falciparum (3D7)IC500.09 malariaworld.org
Fluorinated piperazine-hydroxyethylamine (13g)P. falciparum (Dd2)IC500.11 malariaworld.org
Fluorinated piperazine-hydroxyethylamine (14g)P. falciparum (Dd2)IC500.10 malariaworld.org

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione incorporating a piperazine moiety have been synthesized and evaluated for their anticonvulsant properties. A series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl- and 3-(3-methylphenyl)-pyrrolidine-2,5-diones were screened for anticonvulsant activity in mice using the maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole-induced (scPTZ) seizure threshold tests ptfarm.plresearchgate.net. The compounds in this series primarily showed protection in the electrically induced seizures researchgate.net.

In a more recent study, a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in MES, psychomotor (6 Hz), and scPTZ seizure tests. The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated more favorable ED50 values in the MES and 6 Hz tests compared to the reference drug, valproic acid mdpi.com.

Another study focused on new hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione. Several of these compounds showed anticonvulsant activity in the MES, 6 Hz, or scPTZ tests nih.gov.

The table below highlights the anticonvulsant activity of a promising compound.

CompoundSeizure ModelActivity MetricValue (mg/kg)
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES testED5068.30 mdpi.com
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA) testED5028.20 mdpi.com
Valproic Acid (Reference)MES testED50252.74 mdpi.com
Valproic Acid (Reference)6 Hz (32 mA) testED50130.64 mdpi.com

Derivatives and Hybrid Scaffolds Based on 1 Pyrrolidin 3 Yl Piperazine

Pyrrolidin-2-one and Pyrrolidine-2,5-dione Hybrids with Piperazine (B1678402)

The combination of the pyrrolidine-2,5-dione (succinimide) or pyrrolidin-2-one (pyroglutamate) moiety with a piperazine ring has been a fruitful strategy in the design of hybrid molecules, particularly in the search for new anticonvulsant agents. nih.govnih.gov These hybrid structures often merge the pharmacophoric elements of established antiepileptic drugs. nih.gov

The synthesis of these hybrids typically involves the coupling of a carboxylic acid-functionalized pyrrolidine-2,5-dione with an appropriate piperazine derivative. For instance, new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids have been synthesized. These compounds were prepared through a coupling reaction between the respective acids and substituted secondary amines, including various arylpiperazines, using N,N'-carbonyldiimidazole as a coupling agent. nih.gov

Another approach involves the cyclocondensation of dicarboxylic acids with appropriately substituted 1-(2-aminoethyl)- or 1-(3-aminopropyl)-4-arylpiperazines at elevated temperatures to form 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov The rationale for this hybridization is to incorporate the structural features of known antiepileptic drugs like ethosuximide, which contains the succinimide (B58015) ring, with the arylpiperazine moiety, which is present in various centrally active compounds. nih.gov

Research has shown that the nature of the substituent on both the pyrrolidine-2,5-dione ring and the arylpiperazine fragment significantly influences the anticonvulsant activity of these hybrids. nih.gov For example, studies on a series of 3-substituted-pyrrolidine-2,5-dione derivatives with a phenylpiperazine acetamide (B32628) fragment revealed that a non-aromatic substituent (like a sec-butyl group) at the 3-position of the pyrrolidine-2,5-dione ring, combined with a 3-trifluoromethylphenylpiperazine moiety, had a positive effect on the anticonvulsant activity. nih.gov

Table 1: Examples of Pyrrolidine-2,5-dione Piperazine Hybrids and Their Investigated Activity

Compound NameStructureInvestigated Activity
3,3-dimethyl-1-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyrrolidine-2,5-dioneA pyrrolidine-2,5-dione core linked via a propanoyl group to a 4-phenylpiperazine.Anticonvulsant nih.gov
3-methyl-1-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyrrolidine-2,5-dioneA pyrrolidine-2,5-dione core linked via a propanoyl group to a 4-phenylpiperazine.Anticonvulsant nih.gov
1-(3-aminopropyl)-4-arylpiperazine derived pyrrolidine-2,5-dionesA pyrrolidine-2,5-dione ring N-substituted with a propyl chain connected to an arylpiperazine.Anticonvulsant nih.gov

Arylpiperazine-Pyrrolidine Conjugates

The conjugation of an arylpiperazine moiety with a pyrrolidine (B122466) scaffold is a common strategy in medicinal chemistry to develop agents targeting the central nervous system and infectious diseases. nih.gov The arylpiperazine group is a well-known pharmacophore that interacts with various receptors, while the pyrrolidine ring offers a three-dimensional structure that can improve pharmacokinetic properties and target binding. nih.gov

The synthesis of these conjugates can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction between a halogenated precursor and the secondary amine of the piperazine or pyrrolidine ring. For example, piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antimalarial activity. nih.gov In these studies, the combination of a hydroxyl group, a propane (B168953) chain linker, and a fluorine-substituted aryl group was found to be important for the observed antiplasmodial activity. nih.gov The most active compound from one such study, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, demonstrated potent activity against Plasmodium falciparum. nih.gov

While not always starting directly from 1-(pyrrolidin-3-yl)piperazine, the resulting structures contain the core features of an arylpiperazine connected to a pyrrolidine-containing fragment, highlighting the perceived value of this structural combination.

Benzhydrylpiperazine-Coupled Derivatives

The benzhydrylpiperazine moiety is a key structural feature in many biologically active compounds, including antihistamines and agents with antiviral and anticancer properties. nih.gov Coupling this group to a pyrrolidine-containing linker creates hybrid molecules with potential for novel pharmacological activities.

A series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their antimycobacterial activity. nih.govacs.org The synthesis of these compounds involved a multi-step process. Initially, 1-benzhydrylpiperazine (B193184) or its fluorine-substituted analog was prepared. This was followed by coupling with a Boc-protected amino acid, such as pyrrolidine-3-carboxylic acid, using HATU and DIPEA as coupling agents. After the deprotection of the Boc group with trifluoroacetic acid, the resulting amine was treated with a nitro-substituted benzenesulfonyl chloride to yield the final hybrid compound. acs.org

The research findings indicated that the nature of the linker and the substitution pattern on the benzhydryl and nitrobenzenesulfonamide moieties influenced the biological activity. For instance, some of the synthesized 2,4-dinitrobenzenesulfonamide (B1250028) derivatives showed more potent in vitro activity against Mycobacterium tuberculosis than their corresponding 2- or 4-nitro counterparts. acs.org

Table 2: Synthetic Strategy for Benzhydrylpiperazine-Coupled Derivatives

StepReactantsReagents/ConditionsProduct
1Substituted benzhydryl chloride, PiperazineK₂CO₃, DMF1-(Substituted)benzhydrylpiperazine
21-(Substituted)benzhydrylpiperazine, Boc-protected pyrrolidine-3-carboxylic acidHATU, DIPEABoc-protected amide intermediate
3Boc-protected amide intermediateTrifluoroacetic acid (TFA)Amine intermediate (after deprotection)
4Amine intermediate, Nitro-substituted benzenesulfonyl chlorideDIPEAFinal benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrid

Spiro-oxindole Pyrrolidine Derivatives with Piperazine Moieties

Spiro-oxindole scaffolds are privileged structures in medicinal chemistry, found in a variety of natural products and synthetic compounds with significant biological activities. nih.gov The incorporation of a pyrrolidine ring to create a spiro[pyrrolidin-3,3'-oxindole] system, further functionalized with a piperazine moiety, leads to complex, three-dimensional molecules of therapeutic interest. researchgate.net

The synthesis of these intricate structures is often achieved through [3+2] cycloaddition reactions. nih.goviaea.org This typically involves the reaction of an azomethine ylide with a suitable dipolarophile. The azomethine ylide can be generated in situ from the condensation of an isatin (B1672199) (the precursor to the oxindole (B195798) part) and an amino acid, such as sarcosine. The subsequent reaction with a dipolarophile, like trans-1,2-dibenzoylethylene, yields the spiro[indoline-pyrrolidine] core. iaea.org

To incorporate a piperazine moiety, a precursor containing this group could be used in the synthesis. For example, a pyrrolidine derivative functionalized with a piperazine ring could be part of the azomethine ylide or attached subsequently. The hybridization of the spiro-oxindole nucleus with other moieties has been shown to lead to the development of new molecules with enhanced anticancer activity profiles. nih.gov The resulting spiro compounds possess multiple stereocenters, and the control of stereoselectivity is a crucial aspect of their synthesis. researchgate.net

Pyrrolidinyl-Piperazine Alkaloid Derivatives (Natural Product Inspired)

Nature provides a vast array of complex molecules, and natural products often serve as inspiration for the design of new bioactive compounds. nih.gov Alkaloids containing pyrrolidine and piperazine rings are found in various natural sources, from plants to marine bacteria, and often exhibit interesting biological properties. mdpi.comresearchgate.net

Recently, new alkaloids, including a pyrrolidine derivative (vibripyrrolidine A) and a piperazine derivative (vibripiperazine A), were isolated from the marine bacterium Vibrio ruber. mdpi.com While these are distinct molecules, their co-occurrence in the same organism suggests that hybrid structures combining these two rings could be of biological relevance. Fungi are also prolific producers of piperazine alkaloids with a wide range of biological activities. rsc.org

The design of natural product-inspired derivatives often involves simplifying or modifying the complex natural scaffold to improve its properties or to facilitate its synthesis. A synthetic strategy could involve coupling a naturally occurring or synthetically accessible pyrrolidine alkaloid fragment with a piperazine moiety to create novel hybrid molecules. The rationale is to combine the biological activity profile of the parent alkaloid with the favorable pharmacokinetic properties often conferred by the piperazine ring. Polyhydroxylated pyrrolidine and pyrrolizidine (B1209537) alkaloids, in particular, are of significant interest for their potential in developing new treatments for a variety of diseases. researchgate.net

Analytical Methodologies for the Characterization and Analysis of Pyrrolidinyl Piperazine Compounds

Electrophoretic Methods

Capillary electrophoresis (CE) provides an alternative to chromatographic techniques, offering high separation efficiency and low consumption of samples and reagents. mdpi.com

Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their charge-to-size ratio in an electric field. Since piperazine (B1678402) derivatives are basic compounds, they are positively charged in acidic buffer solutions and can be readily analyzed by CZE. nih.gov This technique is particularly useful for separating ionic species. analyticaltoxicology.com

For compounds like 1-(Pyrrolidin-3-yl)piperazine that lack a chromophore, indirect UV detection is often employed. rdd.edu.iq This method involves adding a UV-absorbing compound (a probe) to the background electrolyte. The analyte displaces the probe, causing a decrease in absorbance as it passes the detector, which is registered as a negative peak. Benzylamine has been used as a UV-absorbing probe for this purpose.

The electrophoretic behavior of piperazine-containing compounds is highly dependent on the pH of the background electrolyte, which influences their protonation state and effective mobility. nih.gov Chiral selectors, such as hydroxypropyl-β-cyclodextrin, can be added to the buffer to achieve the separation of enantiomers. ojp.gov

Table 3: Example of Capillary Electrophoresis Conditions for Piperazine Compounds

TechniqueAnalyte TypeBuffer SystemDetectionKey FeatureReference
Chiral CEPiperazine & Amphetamine Compounds200 mM phosphate buffer (pH 2.8) with 20 mM hydroxypropyl-β-cyclodextrinUVSimultaneous chiral separation ojp.gov
CZEQuinolones with piperazinyl substituentVaries (pH dependent study)UVDetermination of pKa values nih.gov
CEPiperazine (as counter-ion)Background electrolyte with benzylamineIndirect UVAnalysis of non-chromophoric piperazine rdd.edu.iq

Future Research Trajectories and Therapeutic Potential

Exploration of Novel Biological Targets

The inherent structural features of the 1-(Pyrrolidin-3-yl)piperazine scaffold make it an attractive starting point for exploring a multitude of novel biological targets. The pyrrolidine (B122466) ring allows for precise spatial orientation of substituents, which is crucial for selective receptor binding, while the piperazine (B1678402) moiety can be functionalized to modulate properties like solubility, basicity, and interactions with secondary binding pockets. nih.govresearchgate.net

Future research is likely to extend beyond the traditional central nervous system (CNS) targets associated with piperazine derivatives. researchgate.net The pyrrolidine scaffold has been successfully utilized in developing inhibitors for enzymes that were not previously primary targets for such heterocycles. For instance, derivatives have been developed as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2) for metabolic diseases and as inhibitors of matrix metalloproteinases (MMPs) involved in cancer progression. nih.gov Similarly, specific pyrrolidine analogues have shown potent antagonist activity at the CXCR4 chemokine receptor, a key target in cancer metastasis. nih.gov

Furthermore, the sigma-1 receptor (σ1R), a unique intracellular chaperone protein involved in regulating various neurotransmitter systems, presents a promising target. nih.gov Ligands targeting σ1R are being investigated for neuropsychiatric disorders, neurodegenerative diseases, and pain. nih.gov The this compound framework could be elaborated to create novel σ1R ligands, potentially offering new therapeutic avenues.

Potential Target ClassSpecific Example TargetTherapeutic AreaReference
Enzymes Matrix Metalloproteinases (MMP-2, MMP-9)Oncology nih.gov
α-Glucosidase & Aldose Reductase (Dual)Metabolic Diseases nih.gov
GPCRs C-X-C Motif Chemokine Receptor 4 (CXCR4)Oncology, Inflammation nih.gov
Chaperone Proteins Sigma-1 Receptor (σ1R)Neurology, Pain nih.gov

Design of Multi-Targeting Ligands

The concept of "one molecule, multiple targets" is a paradigm shift from the traditional "one molecule, one target" approach, particularly for complex multifactorial diseases like neuropsychiatric disorders and cancer. nih.govnih.gov The this compound scaffold is exceptionally well-suited for the design of Multi-Target-Directed Ligands (MTDLs) due to its modular nature, allowing for the combination of different pharmacophores.

Research has demonstrated the success of combining arylpiperazine moieties with other heterocyclic systems to achieve a desired polypharmacological profile. For example, derivatives linking a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione with a phenylpiperazine have yielded compounds with balanced affinities for multiple serotonin (B10506) receptors (5-HT1A, 5-HT6, 5-HT7), the serotonin transporter (SERT), and the dopamine (B1211576) D2 receptor, showing potential as next-generation antidepressants. nih.gov

Another successful strategy involves designing dual-acting antagonists for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors for the treatment of neuropathic pain. nih.gov Studies comparing piperidine (B6355638) and piperazine cores in this context revealed that the choice of the basic nitrogen-containing ring is a critical determinant for dual activity, significantly influencing affinity for the σ1R. nih.gov The this compound scaffold provides a template to systematically explore such structure-activity relationships to fine-tune affinities for multiple targets simultaneously.

MTDL ExampleTargets ModulatedPotential IndicationKey Structural FeaturesReference
Compound 20 Analogues 5-HT1A, 5-HT6, 5-HT7, SERT, D2DepressionIndolyl-pyrrolidinedione + Phenylpiperazine nih.gov
Dual H3R/σ1R Antagonists Histamine H3 Receptor, Sigma-1 ReceptorNeuropathic PainAryloxyalkyl chain + Piperazine/Piperidine nih.gov

Advanced Synthetic Method Development for Complex Analogues

Realizing the full therapeutic potential of the this compound core requires the development of advanced and efficient synthetic methodologies to generate diverse and complex analogues. Classical methods for synthesizing five- and six-membered heterocycles are being augmented by modern techniques that allow for more precise control over stereochemistry and substitution patterns. nih.govmdpi.com

For the pyrrolidine portion, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing the five-membered ring with high regio- and stereoselectivity. nih.gov For the piperazine moiety, recent advances have focused on the direct C-H functionalization of the piperazine ring. mdpi.com These methods, which often employ photoredox catalysis, allow for the introduction of alkyl or aryl groups at the carbon atoms of the ring, a transformation that is challenging with traditional methods due to the presence of the second nitrogen atom. mdpi.com Such strategies enable the creation of carbon-substituted piperazine analogues, moving beyond simple N-functionalization and opening up new chemical space for drug design. mdpi.commdpi.com The application of these modern synthetic protocols will be essential for building libraries of complex this compound derivatives for biological screening.

Integration of Cheminformatics and Machine Learning in Compound Design

Cheminformatics and machine learning (ML) are becoming indispensable tools for accelerating the drug discovery process. These computational approaches can be used to build predictive models, screen virtual libraries, and guide the design of new compounds with improved activity and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant. A QSAR model was successfully developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which are structurally related to the this compound scaffold. nih.gov This model, which explained up to 91% of the variance in antiarrhythmic activity, demonstrated that activity depends on specific molecular descriptors related to molecular shape and connectivity indices. nih.gov Such models can be used to predict the activity of novel, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis.

More advanced machine learning tools are also being applied. For instance, automated ML platforms have been used to develop robust QSAR models for predicting the binding affinity of piperazine-containing compounds to the serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. researchgate.net These models can help in the design of new derivatives with specific transporter inhibition profiles, a key strategy in the development of antidepressants.

Computational MethodApplication AreaExample Compound ClassKey FindingReference
QSAR Antiarrhythmic Activity PredictionArylpiperazinyl-pyrrolidinonesActivity depends on PCR and JGI4 descriptors nih.gov
Automated Machine Learning (ML) Transporter Affinity Prediction (SERT/NET)Indole-piperazine derivativesRobust predictive models (R²test > 0.8 for SERT pKi) can be rapidly developed researchgate.net

Development of Prodrug Strategies

A prodrug is an inactive or less active precursor that is chemically or enzymatically converted in the body to the active parent drug. This strategy is employed to overcome limitations such as poor solubility, low bioavailability, or lack of site-specificity. The nitrogen atoms in the this compound scaffold provide ideal handles for prodrug design.

Various prodrug strategies have been developed for piperazine-containing compounds. For example, patents describe the creation of prodrugs of piperazine antiviral agents to improve their therapeutic profiles. google.com A common approach involves modifying a key functional group required for activity. A well-known example from a different heterocyclic class is Temozolomide, an imidazotetrazine that is chemically (non-enzymatically) converted under physiological conditions into the active alkylating agent MTIC. mdpi.com This demonstrates that prodrug strategies can rely on predictable chemical degradation in addition to enzymatic activation.

For the this compound scaffold, one of the nitrogen atoms could be acylated, phosphorylated, or otherwise masked with a promoiety. This moiety would be designed to be cleaved in a specific biological compartment (e.g., the acidic environment of tumors or by specific enzymes in the liver) to release the active parent compound, thereby enhancing its therapeutic index.

Q & A

Q. Analytical Methodology

  • HPLC : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min detect impurities <0.1% .
  • GC-MS : Quantifies volatile derivatives (e.g., trifluoroacetylated analogs) with LOD 0.01 µg/mL .
    Validation : Include internal standards (e.g., p-tolylpiperazine) for reproducibility .

What computational models predict metabolic stability?

Q. In Silico Approaches

  • CYP450 metabolism : SwissADME predicts major oxidation sites (e.g., pyrrolidine C2) .
  • Molecular dynamics : Simulates hepatic microsome interactions (e.g., 1-(4-fluorophenyl)piperazine derivatives) .
    Validation : Compare with in vitro microsomal assays (e.g., Dark Agouti rat models) .

How to address discrepancies between in vitro and in vivo studies?

Q. Translational Research Design

  • Pharmacokinetic profiling : Measure plasma protein binding (>90% in albumin) and brain penetration (logBB < -1) .
  • Dose correction : Adjust for species-specific metabolic clearance (e.g., human vs. rodent CYP2D6 activity) .

Critical storage considerations for pharmacological studies

Q. Stability Protocols

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants to maintain <10% RH (prevents hygroscopic degradation) .
    Stability Data :
ConditionDegradation (%/month)
25°C, light12.4
-20°C, dark0.8

Designing SAR studies for pharmacokinetic optimization

Q. Advanced SAR Methodology

  • LogP optimization : Introduce polar groups (e.g., -OH, -OCH₃) to reduce LogP from 3.2 to 2.1, improving aqueous solubility .
  • Metabolic blocking : Fluorine substitution at para positions reduces CYP-mediated oxidation .

Essential safety protocols for laboratory handling

Q. Safety Measures

  • PPE : Chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147) .
  • Ventilation : Use fume hoods during weighing (TLV-TWA: 0.1 mg/m³) .
  • Spill management : Neutralize with 10% citric acid before disposal .

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1-(Pyrrolidin-3-yl)piperazine

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